molecular formula C60H46O24 B13755210 (1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol CAS No. 114586-50-4

(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Cat. No.: B13755210
CAS No.: 114586-50-4
M. Wt: 1151.0 g/mol
InChI Key: DAZIDFFBBZBZJN-MBMBYRTISA-N
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Description

The compound (1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[117102,1103,8015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[117102,1103,8015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is a complex organic molecule characterized by multiple hydroxyl groups and a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl groups. The synthetic route typically starts with the cyclization of simpler precursors under controlled conditions, followed by selective hydroxylation reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protective groups to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, sulfonates, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and pentacyclic structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

CAS No.

114586-50-4

Molecular Formula

C60H46O24

Molecular Weight

1151.0 g/mol

IUPAC Name

(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C60H46O24/c61-23-13-34(71)42-39(14-23)81-59(21-3-7-27(64)32(69)11-21)57(77)49(42)47-41(82-59)18-37(74)43-48(51(76)53(80-55(43)47)20-2-6-26(63)31(68)10-20)44-35(72)16-36(73)45-50-46-40(83-60(58(50)78,84-56(44)45)22-4-8-28(65)33(70)12-22)17-29(66)24-15-38(75)52(79-54(24)46)19-1-5-25(62)30(67)9-19/h1-14,16-18,38,48-53,57-58,61-78H,15H2/t38-,48-,49-,50-,51-,52-,53-,57?,58?,59+,60-/m1/s1

InChI Key

DAZIDFFBBZBZJN-MBMBYRTISA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=C(C(=CC(=C45)O)O)[C@@H]6[C@H]([C@H](OC7=C6C(=CC8=C7[C@@H]9C([C@](O8)(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=C6C(=CC8=C7C9C(C(O8)(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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